molecular formula C22H22N2O4S B297912 Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B297912
M. Wt: 410.5 g/mol
InChI Key: MDGXKQZIWWKYPL-VUARGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MBET, is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential application in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacteria and fungi, it has been shown to disrupt cell membrane integrity and inhibit enzyme activity. In plants, it has been shown to enhance nutrient uptake and stimulate plant growth.
Biochemical and Physiological Effects:
Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to increase reactive oxygen species (ROS) levels, activate caspase enzymes, and induce DNA damage. In bacteria and fungi, it has been shown to disrupt cell membrane integrity, inhibit enzyme activity, and alter gene expression. In plants, it has been shown to enhance nutrient uptake, increase chlorophyll content, and stimulate plant growth.

Advantages and Limitations for Lab Experiments

Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its toxicity, low bioavailability, and limited water solubility. These factors must be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate research. In medicine, it could be further studied for its potential as a cancer therapy, as well as for its anti-inflammatory and antimicrobial properties. In agriculture, it could be explored for its ability to enhance plant growth and protect against pests and diseases. In material science, it could be investigated for its potential use as a catalyst and in the synthesis of new materials. Additionally, further studies could be conducted to better understand the mechanism of action of Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate and its potential side effects.
In conclusion, Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential application in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate and its applications.

Synthesis Methods

Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized through a multi-step process, starting with the reaction of 3-ethoxybenzaldehyde and ethyl acetoacetate to form 5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidine-2-thione. This intermediate is then reacted with 4-aminobenzoic acid methyl ester to form Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential application in various fields. In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, it has been explored for its potential use as a catalyst and in the synthesis of new materials.

properties

Product Name

Methyl 4-{[5-(3-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[(3-ethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C22H22N2O4S/c1-4-24-20(25)19(14-15-7-6-8-18(13-15)28-5-2)29-22(24)23-17-11-9-16(10-12-17)21(26)27-3/h6-14H,4-5H2,1-3H3/b19-14+,23-22?

InChI Key

MDGXKQZIWWKYPL-VUARGGTQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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